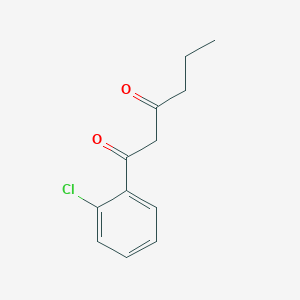

1-(2-Chlorophenyl)hexane-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClO2 |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

1-(2-chlorophenyl)hexane-1,3-dione |

InChI |

InChI=1S/C12H13ClO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3 |

InChI Key |

VKGDZHNCDRGWPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Chemical Properties and Reactivity of 1 2 Chlorophenyl Hexane 1,3 Dione

Tautomeric Equilibria and Conformational Analysis

A defining feature of 1-(2-chlorophenyl)hexane-1,3-dione is its existence in a dynamic equilibrium between two structural isomers, or tautomers: the diketo and enol forms. masterorganicchemistry.comkhanacademy.org This phenomenon, known as keto-enol tautomerism, is fundamental to the compound's reactivity and is influenced by its molecular environment. youtube.com

The equilibrium between the diketo and enol forms of this compound is a delicate balance. In many simple carbonyl compounds, the keto form is energetically favored. masterorganicchemistry.com However, for 1,3-dicarbonyls, the enol form often gains significant stability. libretexts.org This stabilization is attributed to the formation of a conjugated system between the carbon-carbon double bond and the adjacent carbonyl group, as well as a highly stable six-membered ring formed via an intramolecular hydrogen bond. masterorganicchemistry.comlibretexts.org

The nature of the solvent plays a critical role in dictating the predominant tautomeric form. masterorganicchemistry.com While polar solvents might be expected to favor the typically more polar keto tautomer, the intricate interplay of hydrogen bonding can alter this preference. masterorganicchemistry.com The strong internal hydrogen bond in the enol form can lead to its prevalence even in polar media for some related 1,3-dicarbonyls. masterorganicchemistry.com The interconversion between the keto and enol states is a reversible process that can be accelerated by the presence of acid or base catalysts. khanacademy.org

The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures, making techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy essential tools for their identification and quantification. chemicalbook.comresearchgate.net

In ¹H NMR spectroscopy , the enol form is readily identified by a characteristic downfield signal for the enolic hydroxyl proton, typically appearing between 10 and 16 ppm, a consequence of the strong intramolecular hydrogen bond. The presence of a vinylic proton signal further confirms the enol structure. Conversely, the diketo form would display a signal for the active methylene (B1212753) protons, which would be diminished or absent if the enol form dominates.

¹³C NMR spectroscopy also provides clear differentiation. The diketo tautomer will show two distinct signals for the carbonyl carbons. In contrast, the enol form will exhibit one carbonyl signal along with two signals for the olefinic carbons of the C=C double bond. For instance, related 2-arylhydrazono-cyclohexane-1,3-dione compounds have been structurally confirmed using ¹H NMR, which shows characteristic peaks for various protons within the molecule. semanticscholar.org

Infrared (IR) spectroscopy detects the different vibrational frequencies of the bonds within each tautomer. The keto form is characterized by two strong carbonyl (C=O) stretching bands in the 1700-1740 cm⁻¹ region. The enol form, however, displays a conjugated C=O stretch at a lower frequency (around 1640 cm⁻¹) and a C=C stretching band. In studies of similar cyclohexane-1,3-dione derivatives, IR spectroscopy has been instrumental in identifying key functional groups. semanticscholar.org For example, 2-(2-phenylhydrazono)cyclohexane-1,3-dione exhibits two carbonyl absorption bands at 1705 and 1688 cm⁻¹. semanticscholar.org

The table below summarizes the anticipated spectroscopic characteristics for the tautomers of this compound, based on the established behavior of 1,3-dicarbonyl compounds.

| Spectroscopic Method | Keto Form Feature | Enol Form Feature |

| ¹H NMR | Signal for active methylene protons (-CH₂-) | Downfield signal for enolic proton (O-H), signal for vinylic proton |

| ¹³C NMR | Two carbonyl carbon signals | One carbonyl carbon signal, two olefinic carbon signals |

| IR Spectroscopy | Two C=O stretching bands (~1700-1740 cm⁻¹) | One conjugated C=O stretching band (~1640 cm⁻¹), C=C stretching band, broad O-H stretching band |

Reactivity at the Active Methylene and Carbonyl Centers

The chemical behavior of this compound is governed by two primary reactive sites: the central "active" methylene group and the two electrophilic carbonyl carbons. The protons of the methylene group, flanked by two electron-withdrawing carbonyls, are notably acidic. This facilitates their removal by a base to generate a resonance-stabilized enolate anion. This enolate is a powerful nucleophile, readily participating in reactions such as alkylation with alkyl halides. The carbonyl carbons, being electrophilic, are targets for nucleophilic attack, leading to a variety of addition reactions.

As a versatile synthetic intermediate, this compound is expected to be a valuable participant in condensation and cyclization reactions for the construction of complex heterocyclic systems. The active methylene group is a prime candidate for Knoevenagel condensations with various aldehydes and ketones. For example, the reaction between 1,3-cyclohexanedione (B196179) and aromatic aldehydes is a known route to produce 9-aryl-1,8-dioxo-octahydroxanthenes. researchgate.net

Furthermore, 1,3-dicarbonyls are key components in multi-component reactions, which allow for the efficient synthesis of complex molecules in a single step. semanticscholar.org Derivatives of cyclohexane-1,3-dione, for instance, have been successfully employed in such reactions with aromatic aldehydes and cyanomethylene reagents to create fused pyridine (B92270) structures. semanticscholar.org This highlights the potential of this compound as a precursor for a diverse array of heterocyclic compounds. nih.gov

Derivatization Pathways for this compound

The inherent reactivity of this compound provides access to a multitude of derivatization pathways. These modifications can lead to the creation of novel compounds with tailored chemical and biological profiles.

Reactions at the active methylene group are a common strategy. For example, 2-acyl-cyclohexane-1,3-diones can be prepared through the reaction of a 1,3-dione with an acid derivative, often facilitated by a coupling agent like dicyclohexylcarbodiimide. mdpi.com The carbonyl groups also offer handles for derivatization. For instance, 1,3-cyclohexanedione itself has been utilized as a derivatizing agent for the analysis of aldehydes. nih.govresearchgate.net

Notably, the 1,3-dicarbonyl motif is the core pharmacophore in a class of commercial herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This suggests that derivatives of this compound could be investigated for similar bioactivity. The synthesis of ligands for metal complexation, often starting from cyclohexane-1,3-dione, represents another significant avenue for derivatization. nih.gov

Electrophilic Substitution on the Chlorophenyl Moiety

The 2-chlorophenyl group in this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic rings. The substitution pattern is dictated by the electronic effects of the existing substituents: the chloro group and the hexanoyl-1,3-dione group.

The chlorine atom is an ortho-, para-directing deactivator. Its inductive effect withdraws electron density from the ring, making it less reactive than benzene (B151609) towards electrophiles. However, its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions. The hexanoyl-1,3-dione substituent, being an acyl group, is a deactivating meta-director due to its strong electron-withdrawing nature.

In the case of this compound, the combined influence of these two groups, along with steric factors, determines the regioselectivity of electrophilic substitution. The substitution is generally expected to be challenging due to the presence of two deactivating groups. However, under forcing conditions, substitution may occur. The likely positions for electrophilic attack are the carbons ortho and para to the chlorine atom (positions 3, 5, and 6 of the phenyl ring). Due to the significant steric bulk of the hexanoyl-1,3-dione group at the 1-position, the ortho positions (3 and 6) are sterically hindered. Consequently, electrophilic substitution is most likely to occur at the para position relative to the chlorine atom (position 5).

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of dichloronitrobenzene and chlorodinitrobenzene has been studied, indicating that such polysubstituted, deactivated rings can undergo further substitution under vigorous conditions, such as with fuming nitric acid in oleum. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Electronic Influence (relative to Chlorine) | Electronic Influence (relative to Acyl Group) | Steric Hindrance | Predicted Major Product |

| 3 | Ortho (activating) | Meta (deactivating) | High | Minor |

| 4 | Meta (deactivating) | Ortho (deactivating) | Low | Very Minor/None |

| 5 | Para (activating) | Meta (deactivating) | Low | Major |

| 6 | Ortho (activating) | Ortho (deactivating) | High | Minor |

Transformations of the Carbonyl Functions (e.g., Reduction, Oxidation)

The 1,3-dicarbonyl unit is a highly versatile functional group capable of undergoing a wide range of transformations, most notably reduction and oxidation.

Reduction:

The reduction of the two carbonyl groups in this compound can lead to a variety of products, including the corresponding β-hydroxy ketone or the 1,3-diol. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

With a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), it is often possible to achieve selective reduction of one carbonyl group. In the case of unsymmetrical 1,3-diketones, the relative reactivity of the two carbonyls is a key consideration. Studies on the reduction of other 1-aryl-1,3-diketones suggest that the aliphatic carbonyl group may be more susceptible to reduction than the aromatic one. rsc.org This preference can be attributed to the electronic and steric environment of each carbonyl. The carbonyl at the 1-position is conjugated with the aromatic ring, which can decrease its electrophilicity, and is flanked by the bulky chlorophenyl group. In contrast, the carbonyl at the 3-position is adjacent to a less bulky n-propyl group.

A rhodium-catalyzed deoxygenative reduction of 1,3-diketones has been shown to exhibit high regioselectivity for the aliphatic carbonyl over the aromatic one. acs.org Catalytic hydrogenation over metal catalysts like ruthenium on carbon (Ru/C) is another method for the reduction of 1,3-diones to 1,3-diols. nih.gov

Oxidation:

The oxidation of 1,3-dicarbonyl compounds can be complex. The methylene group situated between the two carbonyls is activated and can be a site of oxidation. Furthermore, the carbonyl groups themselves can be targeted. Strong oxidizing agents can lead to cleavage of the C-C bonds. For instance, the enzymatic cleavage of β-diketones is a known biochemical process. nih.gov The oxidation of related cyclic 1,3-diones can lead to the formation of dicarboxylic acids. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing new synthetic applications.

Elucidation of Reaction Pathways and Transition States

The mechanism of electrophilic aromatic substitution on the chlorophenyl ring proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or an arenium ion. The stability of this intermediate determines the rate and regioselectivity of the reaction. For substitution at the para-position (C-5), the positive charge can be delocalized onto the carbon bearing the chlorine atom, where it can be partially stabilized by the lone pairs of the chlorine through resonance.

The reduction of the carbonyl groups by a hydride reagent like NaBH₄ involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol. In the case of 1,3-diketones, the first reduction can influence the stereochemical outcome of the second reduction, leading to either syn- or anti-diols. The stereoselectivity is often governed by the directing effect of the newly formed hydroxyl group.

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors play a significant role in the reactivity of this compound.

Steric Factors:

The ortho-chloro substituent and the bulky hexanoyl-1,3-dione group create considerable steric hindrance around the C1-carbonyl and the adjacent positions on the phenyl ring. This steric crowding is expected to:

Hinder the approach of electrophiles to the ortho-positions (C-3 and C-6) of the phenyl ring, thus favoring para-substitution. rsc.org

Influence the approach of nucleophiles to the C1-carbonyl, potentially making the C3-carbonyl more accessible for reduction.

Dictate the stereochemical outcome of reactions at the chiral centers that can be formed upon reduction of the carbonyls.

Studies on sterically hindered N-tosylhydrazones have demonstrated that bulky ortho-substituents can significantly impact the feasibility and outcome of cross-coupling reactions. organic-chemistry.org

Electronic Factors:

The electronic nature of the substituents has a profound effect on the reactivity:

The electron-withdrawing nature of both the chloro and the acyl groups deactivates the phenyl ring towards electrophilic attack.

The electron-withdrawing acyl group increases the acidity of the methylene protons between the two carbonyls, facilitating enolate formation.

The relative electrophilicity of the two carbonyl carbons is influenced by conjugation with the aromatic ring and the inductive effects of the adjacent groups. The carbonyl at C1 is part of a 2-chloroacetophenone (B165298) system, while the C3 carbonyl is part of a propyl ketone system.

The interplay of these steric and electronic effects ultimately governs the chemo-, regio-, and stereoselectivity of the transformations of this compound.

Applications of 1 2 Chlorophenyl Hexane 1,3 Dione As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Heterocyclic Systems

The 1,3-dicarbonyl functionality in 1-(2-chlorophenyl)hexane-1,3-dione serves as a key reactive site for the construction of various heterocyclic rings. This is primarily due to its ability to react with a range of dinucleophilic reagents, leading to the formation of stable five- and six-membered heterocyclic systems.

Synthesis of Pyrazole (B372694) and Pyrazolo[3,4-d]pyrimidine Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a well-established and widely used method for the synthesis of pyrazoles. semanticscholar.orgresearchgate.netresearchgate.netnih.govmdpi.com In this context, this compound can react with hydrazine hydrate (B1144303) or substituted hydrazines to yield the corresponding pyrazole derivatives. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration, to form the stable pyrazole ring. The presence of the 2-chlorophenyl substituent at the 1-position of the pyrazole ring can significantly influence the biological activity of the resulting molecule. nih.govglobalresearchonline.net

Furthermore, the pyrazole derivatives obtained from this compound can serve as precursors for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused heterocyclic compounds are of particular interest due to their diverse pharmacological activities, including their potential as anticancer and radioprotective agents. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of a suitably functionalized pyrazole with a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the pyrimidine (B1678525) ring. nih.govnih.govsemanticscholar.orgnih.govresearchgate.net

Table 1: General Synthesis of Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives from 1,3-Diketones

| Starting Material | Reagent(s) | Product | Reference(s) |

| 1,3-Diketone | Hydrazine Hydrate | Pyrazole | semanticscholar.orgresearchgate.netresearchgate.netnih.govmdpi.com |

| Aminopyrazolecarbonitrile | Formic Acid / Triethyl Orthoformate | Pyrazolo[3,4-d]pyrimidine | nih.govnih.govsemanticscholar.orgnih.govresearchgate.net |

Construction of Fused Polycyclic and Spirocyclic Frameworks

The reactivity of this compound extends to the construction of more complex molecular architectures, including fused polycyclic and spirocyclic frameworks. While specific examples starting from this compound are not extensively documented in the literature, the general reactivity of 1,3-dicarbonyl compounds suggests its potential in such transformations. For instance, intramolecular condensation reactions or multi-component reactions involving this compound could lead to the formation of fused ring systems.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of spirocyclic compounds often involves the reaction of a cyclic ketone with a suitable bis-electrophilic or bis-nucleophilic reagent. While direct examples are scarce, it is conceivable that this compound could be a precursor to spirocyclic frameworks through carefully designed reaction sequences.

Exploration of Other Nitrogen- and Oxygen-Containing Heterocycles

In addition to pyrazoles and their fused derivatives, this compound can be utilized for the synthesis of a variety of other nitrogen- and oxygen-containing heterocycles. The versatile reactivity of the 1,3-dicarbonyl moiety allows for its condensation with a wide range of reagents. For example, reaction with amidines or guanidines can lead to the formation of pyrimidine derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles.

The synthesis of oxygen-containing heterocycles is also possible. For instance, under acidic conditions, 1,3-dicarbonyl compounds can undergo intramolecular cyclization to form furans or pyrans, depending on the specific reaction conditions and the nature of the substituents. The presence of the 2-chlorophenyl group can influence the electronic properties of the dicarbonyl system and, consequently, the outcome of these cyclization reactions.

Participation in Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. semanticscholar.orgresearchgate.netsemanticscholar.orgajol.info The use of 1,3-dicarbonyl compounds, such as cyclohexane-1,3-dione, in MCRs is well-documented for the synthesis of a variety of heterocyclic compounds, including fused pyran and pyridine (B92270) derivatives. semanticscholar.orgresearchgate.netsemanticscholar.orgajol.infonih.gov

Although specific studies detailing the use of this compound in MCRs are limited, its structural similarity to other 1,3-dicarbonyl compounds suggests its potential as a valuable component in such reactions. For example, a three-component reaction between this compound, an aldehyde, and a nitrogen source like ammonia (B1221849) or an amine could potentially yield dihydropyridine (B1217469) derivatives. Similarly, reaction with an aldehyde and a source of active methylene (B1212753), such as malononitrile (B47326) or ethyl cyanoacetate, could lead to the formation of fused pyran derivatives. The products of these MCRs, bearing the 2-chlorophenyl substituent, would be of interest for biological screening.

Table 2: Examples of Multi-Component Reactions with Cyclohexane-1,3-dione Derivatives

| Cyclohexane-1,3-dione Derivative | Aldehyde | Other Component(s) | Product | Reference(s) |

| Arylhydrazonocyclohexan-1,3-dione | Benzaldehyde | Malononitrile / Ethyl Cyanoacetate | 5,6,7,8-Tetrahydro-4H-chromene derivatives | semanticscholar.org |

| Cyclohexan-1,3-dione | Aromatic Aldehydes | Ammonium Acetate, Malononitrile | 1,4,5,6,7,8-Hexahydroquinoline derivatives | semanticscholar.org |

Role in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in the synthesis of heterocyclic compounds, this compound can also serve as a key intermediate in the synthesis of more complex organic molecules. The reactive nature of the 1,3-dicarbonyl system allows for a variety of chemical transformations, including alkylation, acylation, and halogenation reactions. These reactions can be used to introduce additional functional groups and build up molecular complexity.

For instance, the methylene group flanked by the two carbonyl groups is acidic and can be readily deprotonated to form an enolate. This enolate can then be reacted with a variety of electrophiles to introduce new substituents. Furthermore, the carbonyl groups themselves can be targeted for reactions such as reduction, oximation, or conversion to other functional groups. Through a series of such transformations, this compound can be converted into a range of advanced organic intermediates that can be used in the synthesis of natural products, pharmaceuticals, and other functional materials. The presence of the 2-chlorophenyl group provides a handle for further modifications through cross-coupling reactions, further expanding the synthetic utility of this compound.

Spectroscopic and Analytical Characterization of 1 2 Chlorophenyl Hexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(2-Chlorophenyl)hexane-1,3-dione, NMR analysis would be crucial to confirm the connectivity of the atoms and to study the keto-enol tautomerism.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments. The presence of both keto and enol forms in solution would result in two sets of signals, with their integration reflecting the equilibrium ratio of the tautomers.

Expected Signals for the Hexane (B92381) Chain:

Methyl (CH₃) Protons: A triplet signal is anticipated for the terminal methyl group of the propyl chain, typically in the range of 0.9-1.0 ppm.

Methylene (B1212753) (CH₂) Protons: The methylene group adjacent to the methyl group would likely appear as a sextet around 1.6-1.7 ppm. The methylene group adjacent to the carbonyl group is expected to be a triplet in the region of 2.4-2.6 ppm.

Methylene Protons between Carbonyls (in keto form): The protons on the carbon between the two carbonyl groups would appear as a singlet at approximately 3.5-4.0 ppm.

Methine Proton (in enol form): In the enol tautomer, the proton on the carbon-carbon double bond would give a singlet at around 5.5-6.0 ppm.

Enolic Hydroxyl Proton: A broad singlet is expected for the enolic hydroxyl proton, typically in the downfield region of 12.0-16.0 ppm, due to intramolecular hydrogen bonding.

Expected Signals for the 2-Chlorophenyl Group:

The four aromatic protons of the 2-chlorophenyl ring would produce a complex multiplet pattern in the aromatic region, generally between 7.2 and 7.8 ppm. The ortho, meta, and para positions relative to the chloro and acyl substituents will influence their precise chemical shifts.

An illustrative data table for the expected ¹H NMR signals is provided below.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~0.95 | Triplet | 3H |

| CH₂ (next to CH₃) | ~1.65 | Sextet | 2H |

| CH₂ (next to C=O) | ~2.50 | Triplet | 2H |

| CH₂ (keto form) | ~3.80 | Singlet | 2H (keto) |

| CH (enol form) | ~5.80 | Singlet | 1H (enol) |

| Aromatic CH | ~7.20 - 7.80 | Multiplet | 4H |

| Enolic OH | ~14.0 | Broad Singlet | 1H (enol) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Similar to the ¹H NMR, signals for both keto and enol forms are expected.

Expected Signals:

Carbonyl Carbons: The two carbonyl carbons of the keto form would appear in the highly deshielded region of the spectrum, around 190-205 ppm. In the enol form, the carbonyl carbon would also be in this region, while the carbon of the C=C-OH group would be shifted slightly upfield.

Aromatic Carbons: The six carbons of the 2-chlorophenyl ring would show signals in the aromatic region (125-140 ppm). The carbon atom attached to the chlorine atom would have a distinct chemical shift.

Aliphatic Carbons: The carbons of the propyl chain would be found in the upfield region of the spectrum. The carbon of the methyl group would be the most shielded (~14 ppm), followed by the adjacent methylene (~18 ppm) and the methylene next to the carbonyl group (~40 ppm).

Methylene Carbon (keto form): The central methylene carbon in the keto tautomer is expected around 50-60 ppm.

Methine Carbon (enol form): The sp²-hybridized methine carbon of the enol form would resonate at approximately 90-100 ppm.

A representative data table for the expected ¹³C NMR signals is shown below.

| Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ | ~14 |

| CH₂ (next to CH₃) | ~18 |

| CH₂ (next to C=O) | ~40 |

| CH₂ (keto form) | ~55 |

| CH (enol form) | ~95 |

| Aromatic C-H | ~127 - 132 |

| Aromatic C-Cl | ~133 |

| Aromatic C-C=O | ~138 |

| C=O (keto form) | ~195, ~202 |

| C=O (enol form) | ~180, ~198 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region and to differentiate between the tautomers, 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the propyl chain (CH₃ to adjacent CH₂ to the next CH₂).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques would establish the correlation between directly bonded protons and carbons. This would be essential for assigning the signals of the propyl chain and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the absorptions of the carbonyl groups and, in the case of the enol tautomer, the hydroxyl and carbon-carbon double bonds.

Expected Absorption Bands:

C=O Stretching (keto form): The keto form would exhibit two distinct, strong absorption bands for the carbonyl groups in the range of 1700-1740 cm⁻¹.

C=O Stretching (enol form): The enol form would show a strong absorption for the conjugated carbonyl group at a lower frequency, typically around 1600-1640 cm⁻¹, due to conjugation with the C=C bond and intramolecular hydrogen bonding.

C=C Stretching (enol form): A medium intensity band for the carbon-carbon double bond of the enol form is expected around 1580-1620 cm⁻¹.

O-H Stretching (enol form): A very broad and strong absorption band for the hydrogen-bonded hydroxyl group of the enol form would be observed in the region of 2500-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₃ClO₂), which is 224.06 g/mol . Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed, corresponding to the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula, confirming it as C₁₂H₁₃ClO₂.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the propyl chain, the chlorophenyl group, and small neutral molecules like CO. Key fragments would be expected at m/z values corresponding to [M-C₃H₇]⁺, [M-C₆H₄Cl]⁺, and [C₆H₄ClCO]⁺.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purification of this compound, a crucial step following its synthesis, is routinely accomplished using chromatographic techniques. The polarity imparted by the dione functional group and the chlorophenyl moiety dictates the choice of stationary and mobile phases for effective separation from starting materials, byproducts, and other impurities. Thin-layer chromatography (TLC) serves as a rapid, qualitative method to monitor reaction progress and assess purity, while column chromatography is the standard for preparative purification.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the real-time monitoring of the synthesis of this compound. It allows for a quick assessment of the presence of starting materials, the formation of the product, and the complexity of the reaction mixture. For compounds of this nature, silica gel is the most common stationary phase.

In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate pre-coated with silica gel containing a fluorescent indicator (Silica Gel 60 F254) google.comnih.gov. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate, is commonly employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (R f ) for the desired compound, ideally between 0.3 and 0.7. Visualization of the separated spots is typically achieved under UV light at a wavelength of 254 nm, where the fluorescent indicator on the TLC plate is quenched by UV-active compounds, causing them to appear as dark spots nih.gov.

Table 1: Typical TLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 google.comnih.gov |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) google.com |

| Detection | UV light at 254 nm nih.gov |

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique allows for the separation of the target compound from impurities in sufficient quantities for further analysis and characterization.

The stationary phase most frequently used for this class of compounds is normal-phase silica gel, typically with a mesh size of 60-120 google.com. The crude product, often obtained as an oil or a solid, is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a packed silica gel column.

The mobile phase, a mixture of solvents similar to that used in TLC analysis (e.g., hexane and ethyl acetate), is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. By systematically collecting fractions of the eluent, the desired compound can be isolated in a pure form. The composition of the mobile phase may be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution) to effectively separate compounds with a wide range of polarities. The purity of the collected fractions is subsequently verified by TLC.

Table 2: General Column Chromatography Conditions for the Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) google.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) google.com |

| Elution Mode | Isocratic or Gradient |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Computational and Theoretical Investigations of 1 2 Chlorophenyl Hexane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying β-diketones due to its favorable balance of accuracy and computational cost. researchgate.netrsc.org It is widely used to investigate the geometric and electronic properties of these molecules, providing a deep understanding of their behavior. nih.govnih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in 1-(2-chlorophenyl)hexane-1,3-dione. This process involves finding the minimum energy structure on the potential energy surface. For β-diketones, calculations are typically performed for both the diketo and the more stable enol tautomers. nih.gov

Various DFT functionals, such as B3LYP, B3PW91, and M06-2X, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.netnih.gov The choice of functional and basis set can influence the predicted geometrical parameters, with hybrid functionals like B3LYP often providing excellent agreement with experimental data for β-diketones. researchgate.net

Electronic structure analysis provides information on the distribution of electrons within the molecule. Key aspects examined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For β-diketones, the HOMO is often located on the enol ring, indicating its nucleophilic character.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In the enol form of a β-diketone, a negative potential is typically observed around the oxygen atoms, while the acidic enolic proton shows a positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand charge delocalization, intramolecular interactions, and the nature of the intramolecular hydrogen bond that stabilizes the enol form. researchgate.net

Table 1: Typical DFT Functionals and Basis Sets for β-Diketone Analysis

| Functional | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-31G* / 6-311++G(d,p) | Geometry optimization, frequency calculations, good general performance. researchgate.net |

| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions, kinetics, and thermochemistry. researchgate.net |

| PBE0 | 6-311++G(2df,pd) | Used for studying reaction mechanisms and barrier heights. researchgate.net |

A significant feature of this compound, like other β-diketones, is its existence in a tautomeric equilibrium between the diketo and enol forms. mdpi.com The enol form is generally more stable due to the formation of a strong intramolecular hydrogen bond and a conjugated π-system. nih.gov

DFT calculations are instrumental in quantifying the energetic differences between these tautomers and mapping the potential energy surface for their interconversion. orientjchem.org

Relative Stability: Calculations consistently show that the enol tautomer is energetically favored over the diketo form. The energy difference depends on the substituents and the solvent. Electron-withdrawing groups like the chlorophenyl group can influence this equilibrium.

Isomerization Barrier: The interconversion between the two equivalent enol forms (where the proton is bonded to one or the other oxygen atom) has a very low energy barrier, leading to rapid exchange. nih.gov The barrier for the keto-enol isomerization is higher and can be calculated by locating the transition state structure. orientjchem.org

Solvent Effects: The polarity of the solvent significantly impacts the tautomeric equilibrium. nih.gov Polar solvents can stabilize the diketo form by forming intermolecular hydrogen bonds, thus shifting the equilibrium. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. orientjchem.org For instance, studies have shown that polar solvents can enhance the proportion of the enol form in some β-diketones. nih.gov

Table 2: Factors Influencing Keto-Enol Equilibrium in β-Diketones

| Factor | Influence on Equilibrium | Computational Insight |

|---|---|---|

| Substituents | Electron-withdrawing groups (e.g., -CF3, -Cl) can favor the enol form. mdpi.comnih.gov | DFT calculations can quantify the stabilizing effect of substituents on the enol tautomer. nih.gov |

| Solvent Polarity | Non-polar solvents favor the intramolecularly hydrogen-bonded enol form. Polar solvents can disrupt this bond, potentially favoring the keto form in some cases. orientjchem.org | Implicit solvent models (e.g., PCM) are used to calculate free energy differences in various solvents. nih.gov |

| Temperature | Can shift the equilibrium; the direction depends on the enthalpy and entropy of tautomerization. researchgate.net | Thermodynamic parameters (enthalpy, entropy, Gibbs free energy) can be computed using DFT. |

| Aromaticity | The formation of a pseudo-aromatic ring in the enol form contributes to its stability. rsc.org | NBO and Nucleus-Independent Chemical Shift (NICS) calculations can quantify the degree of aromaticity. |

DFT is a powerful tool for predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions. catalysis.blog By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. acs.org

Reactivity Indices: DFT-derived descriptors such as ionization potential, electron affinity, hardness, and the Fukui function are used to predict the most reactive sites within the molecule. The enolic proton is acidic, while the central carbon atom (C2) can act as a nucleophile.

Mechanism Elucidation: For a given reaction, DFT can be used to compare different possible pathways. For example, in an alkylation reaction, calculations can determine whether the reaction proceeds via O-alkylation or C-alkylation by comparing the activation energies of the respective transition states. Studies on related systems have shown that it is possible to elucidate complex reaction mechanisms, such as cycloadditions or rearrangements. researchgate.net

Molecular Modeling and Docking Studies (focused on chemical interactions, not biological)

While often associated with drug discovery, molecular docking is also a valuable technique for studying non-covalent chemical interactions between a molecule like this compound and other chemical species, such as surfaces, catalysts, or other reactants. nih.govacs.org The goal is to predict the preferred orientation (pose) and binding affinity of the molecule within a defined site. nih.gov

The process involves:

Preparation of Structures: Creating 3D models of this compound (in its relevant tautomeric form) and the interacting partner.

Sampling: The docking algorithm, such as AutoDock Vina or FlexX, explores various possible conformations and orientations of the diketone relative to the partner molecule. nih.govresearchgate.net

Scoring: A scoring function estimates the strength of the interaction for each pose, typically expressed as a binding energy. acs.org These functions evaluate intermolecular forces such as:

Hydrogen bonds (e.g., between the diketone's carbonyl/hydroxyl groups and a partner molecule).

Hydrophobic interactions (e.g., involving the phenyl and hexyl groups).

Van der Waals forces.

These studies can provide insights into how the molecule might adsorb onto a catalyst surface or how it might aggregate with other molecules in solution. researchgate.net It is crucial to consider the correct tautomeric form of the diketone, as the keto and enol forms will exhibit different interaction patterns. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Diketone Analogs

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov For a series of diketone analogs related to this compound, a QSRR model could be developed to predict their reaction rates, equilibrium constants, or other reactivity parameters.

The general workflow for a QSRR study is as follows:

Data Set: A series of diketone analogs with known experimental reactivity data is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN), are used to create a mathematical equation linking the descriptors to the observed reactivity. mdpi.com

Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.

This approach allows for the prediction of reactivity for new, unsynthesized diketone analogs, guiding experimental work toward compounds with desired properties. nih.gov

Table 3: Common Molecular Descriptors Used in QSRR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular weight, number of atoms, number of rings | Basic molecular composition and size. |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Atom connectivity and branching. |

| Geometrical | Molecular surface area, molecular volume, ovality | 3D shape and size of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Electronic properties, polarity, and reactivity. mdpi.com |

| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity/hydrophilicity. nih.gov |

Advanced Computational Methods for Reaction Pathway Prediction and Catalyst Design

Beyond standard DFT calculations, more advanced computational methods are being developed to tackle complex chemical problems like reaction prediction and rational catalyst design. pnnl.gov

Automated Reaction Pathway Prediction: Methods like the Artificial Force Induced Reaction (AFIR) method automatically explore potential energy surfaces to find reaction paths between reactants and products without prior assumptions about the mechanism. acs.org Machine learning (ML) and artificial intelligence are also emerging as powerful tools. Neural networks can be trained on large databases of known reactions to predict the products of a given set of reactants or to propose retrosynthetic pathways. nih.govcsmres.co.ukresearchgate.net

Computational Catalyst Design: Computational methods are crucial for designing new catalysts for reactions involving diketones. numberanalytics.com By modeling the interaction of this compound with a catalytic surface or active site, researchers can:

Understand the mechanism of catalysis at a molecular level. pnnl.gov

Predict how changes to the catalyst structure will affect reaction rates and selectivity.

Screen potential catalyst materials virtually, reducing the need for extensive trial-and-error experimentation. rsc.org

These advanced techniques, combining quantum mechanics with machine learning and sophisticated search algorithms, represent the future of chemical research, enabling the in silico design of novel reactions and highly efficient catalytic systems. numberanalytics.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)hexane-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of β-diketones like this compound typically involves Claisen condensation between a ketone and an ester under basic conditions. For example, cyclohexane-1,3-dione derivatives are synthesized via aldol-like reactions using aldehydes and ketones in ethanol with piperidine as a catalyst (see analogous procedures in ). Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst : Piperidine or pyrrolidine accelerates enolate formation.

- Temperature : Reflux conditions (~80°C) are often necessary for complete conversion.

A comparative table for optimization:

| Solvent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Piperidine | 80 | 65 |

| DMF | Pyrrolidine | 100 | 78 |

Contradictions in yield data across studies may arise from impurities in starting materials or unoptimized stoichiometry .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : 1H NMR analysis is critical for confirming the β-diketone structure. Key spectral features include:

- Enol tautomer protons : A singlet at δ 15–16 ppm (if stabilized by conjugation).

- Aromatic protons : Multiplets between δ 7.2–7.8 ppm for the 2-chlorophenyl group.

- Aliphatic protons : Peaks at δ 2.5–3.5 ppm for the hexane backbone.

Discrepancies in peak splitting (e.g., unexpected doublets) may indicate impurities or keto-enol tautomerism. Use deuterated DMSO to stabilize enolic forms for clearer spectra .

Advanced Research Questions

Q. What computational methods can predict the keto-enol tautomeric equilibrium of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level is widely used to calculate tautomeric stability. Key steps:

Geometry optimization : Compare energy minima of keto and enol forms.

Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., ethanol vs. DMSO).

Thermodynamic analysis : Calculate Gibbs free energy differences (ΔG) to determine the dominant tautomer.

For example, HF/6-31G** calculations on methylcyclohexane derivatives show that electron-withdrawing groups (e.g., Cl) stabilize enolic forms by 2–3 kcal/mol .

Q. How can researchers resolve contradictions in biological activity data for β-diketones?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays often stem from:

- Sample purity : Use HPLC-MS to verify >95% purity (retention time shifts indicate impurities).

- Assay conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO < 0.1%).

- Mechanistic studies : Employ molecular docking to identify binding interactions with targets like DNA gyrase or tubulin. For example, chloro-substituted β-diketones show enhanced binding affinity to hydrophobic enzyme pockets .

Q. What factorial design approaches optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : A 2^3 full factorial design can evaluate three factors: catalyst loading (5–10 mol%), temperature (25–40°C), and solvent polarity (THF vs. toluene). Response variables include enantiomeric excess (ee) and reaction rate. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Catalyst Loading | 5 mol% | 10 mol% |

| Temperature | 25°C | 40°C |

| Solvent | THF | Toluene |

ANOVA analysis of pilot data can identify significant interactions (e.g., high catalyst loading in toluene improves ee by 15% at 40°C) .

Data Contradiction Analysis

Q. Why do theoretical and experimental NMR chemical shifts differ for this compound?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : Simulations often neglect solvent-induced shifts (e.g., DMSO vs. CDCl₃).

- Tautomeric dynamics : Static DFT calculations may not account for rapid keto-enol interconversion.

Mitigation strategies: - Use ab initio molecular dynamics (AIMD) to model tautomerization in solution.

- Validate with variable-temperature NMR to observe equilibrium shifts .

Emerging Research Directions

Q. Can AI-driven experimental design accelerate the discovery of novel β-diketone derivatives?

- Methodological Answer : Yes. Platforms like COMSOL Multiphysics integrated with AI can:

- Predict reaction outcomes : Train neural networks on existing β-diketone synthesis data.

- Optimize conditions : Use reinforcement learning to iteratively adjust parameters (e.g., pH, solvent ratio).

For example, AI models reduced optimization time for a related cyclohexane-1,3-dione derivative by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.